2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
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Description
2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S3 and its molecular weight is 432.58. The purity is usually 95%.
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Biological Activity
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a novel heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics. The thiazolo-pyrimidine framework and the presence of various functional groups suggest a potential for interaction with multiple biological targets.
Chemical Structure and Properties
This compound has a complex structure that includes:
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 359.44 g/mol
- CAS Number : 1421509-25-2
The structural features of this compound facilitate its biological interactions, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that compounds similar to this thiazolo-pyrimidine derivative exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related heterocycles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their ability to inhibit key bacterial enzymes or disrupt cellular processes.
Antitumor Potential
The thiazolo-pyrimidine core is known for its potential as an antitumor agent. Various studies have documented the ability of similar compounds to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, pyrimidine derivatives have shown promising results in inhibiting tumor cell proliferation in vitro.
Anti-inflammatory Effects
Some studies highlight the anti-inflammatory properties of thiazolo-pyrimidine derivatives. These compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of several thiazolo-pyrimidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative treatments for bacterial infections .
- Antitumor Activity : In vitro assays conducted on cancer cell lines revealed that the thiazolo-pyrimidine derivatives significantly reduced cell viability and induced apoptosis. The mechanism was linked to the modulation of apoptotic markers and cell cycle regulators .
- Anti-inflammatory Study : Research involving animal models showed that administration of thiazolo-pyrimidine compounds led to a marked decrease in inflammatory markers, suggesting their efficacy in treating inflammatory diseases .
Properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-10-11(2)22-19-23(18(10)25)13(9-27-19)7-16(24)20-8-15-12(3)21-17(28-15)14-5-4-6-26-14/h4-6,13H,7-9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCILQILAQOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3=C(N=C(S3)C4=CC=CS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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